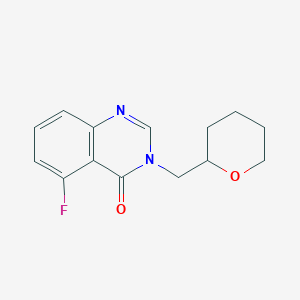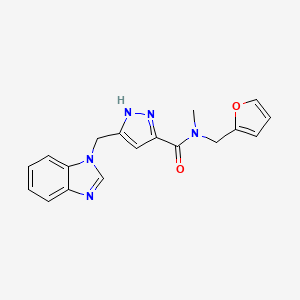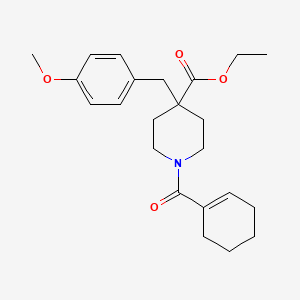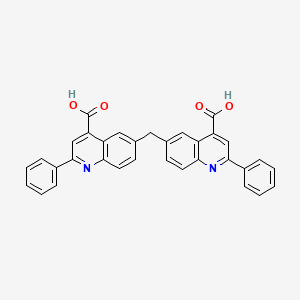
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one, also known as TQP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinazoline derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one inhibits the activity of PKB by binding to its PH domain, which is responsible for the recruitment of PKB to the plasma membrane. This compound disrupts the interaction between the PH domain and the membrane, thereby preventing the activation of PKB. This leads to the inhibition of downstream signaling pathways that are regulated by PKB, such as the mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of PKB. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of PKB, which makes it a valuable tool compound for studying PKB signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has low aqueous solubility, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
For the study of 5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one include the development of more potent and selective inhibitors of PKB, the study of the role of PKB in other diseases, and the exploration of its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one involves a multi-step process that starts with the reaction of 2-amino-5-fluorobenzonitrile with ethyl acetoacetate to produce 5-fluoro-2-(2-oxoethyl)benzonitrile. The next step involves the reaction of the intermediate with 2-hydroxymethyltetrahydrofuran to produce this compound. The overall yield of the synthesis process is around 40%.
Applications De Recherche Scientifique
5-fluoro-3-(tetrahydro-2H-pyran-2-ylmethyl)quinazolin-4(3H)-one has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a tool compound to study various biological pathways and processes. This compound has been shown to inhibit the activity of protein kinase B (PKB), also known as Akt, which plays a crucial role in cell survival, proliferation, and metabolism. This compound has also been used to study the role of PKB in insulin signaling and glucose metabolism.
Propriétés
IUPAC Name |
5-fluoro-3-(oxan-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c15-11-5-3-6-12-13(11)14(18)17(9-16-12)8-10-4-1-2-7-19-10/h3,5-6,9-10H,1-2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBTVTQKMSFMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=NC3=C(C2=O)C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6095157.png)
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)

![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B6095217.png)

![1-(4-chlorophenyl)-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6095238.png)

![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
